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molecular formula C5H5BrN2O B112656 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 473528-88-0

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B112656
M. Wt: 189.01 g/mol
InChI Key: GXAHYXQWHWDEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334286B2

Procedure details

To a solution of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (677 mg, 3.58 mmol) in MeOH (8 mL) at 0° C., NaBH4 (136 mg, 0.86 mmol) was added. The solution was stirred at room temperature for 2 hours. The reaction was concentrated in vacuo and diluted with water. The solution was extracted with EtOAc, the organic layer collected, dried over sodium sulphate and concentrated in vacuo to afford the title compound as a white solid (614 mg, 90%).
Quantity
677 mg
Type
reactant
Reaction Step One
Name
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH3:9])[C:6]=1[CH:7]=[O:8].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH3:9])[C:6]=1[CH2:7][OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
677 mg
Type
reactant
Smiles
BrC=1C=NN(C1C=O)C
Name
Quantity
136 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NN(C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 614 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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